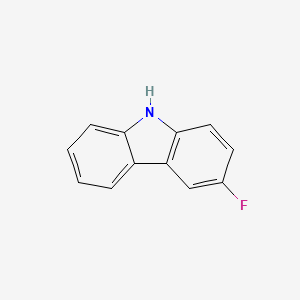

3-Fluoro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUMYICVZHBVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579134 | |

| Record name | 3-Fluoro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-45-7 | |

| Record name | 3-Fluoro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Landscape of 3-Fluoro-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Fluoro-9H-carbazole. Due to the limited direct experimental data available for this specific molecule, this document leverages data from the parent 9H-carbazole moiety and analogous substituted carbazole derivatives to project its characteristics. This guide details the expected absorption and emission profiles, quantum yield, and fluorescence lifetime, alongside the experimental protocols for their determination. It is intended to serve as a foundational resource for researchers and professionals engaged in the design and application of novel carbazole-based functional molecules in fields such as materials science and drug development.

Introduction

Carbazole derivatives are a prominent class of heterocyclic aromatic compounds renowned for their robust thermal and photochemical stability, efficient hole-transporting capabilities, and strong luminescence.[1] These properties make them highly attractive for a diverse range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging.[1] The introduction of substituents onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties. A fluorine atom at the 3-position is expected to modulate the photophysical characteristics of the 9H-carbazole core through its inductive effects.

Projected Photophysical Properties

Absorption and Emission Spectra

The parent 9H-carbazole exhibits an excitation peak at approximately 323 nm and an emission peak around 351 nm.[2] The introduction of a fluorine atom at the 3-position is anticipated to cause a slight red-shift in both the absorption and emission spectra due to the substituent's electronic influence on the π-conjugated system of the carbazole ring.

Table 1: Anticipated and Comparative Photophysical Data

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Solvent |

| 3-Fluoro-9H-carbazole (Projected) | ~325-335 | ~355-365 | ~0.3-0.5 | ~10-16 | Dichloromethane/Ethanol |

| 9H-Carbazole | 323[2] | 351[2] | 0.42 | 15.1 | Cyclohexane |

| 9-Phenyl-9H-carbazole | 327-337[3] | 361, 377[3] | - | - | THF |

| N-Methylcarbazole | - | - | - | 15.6[4] | Cyclohexane |

Note: The data for 3-Fluoro-9H-carbazole is projected based on the properties of related compounds. Actual experimental values may vary.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) of carbazole derivatives can be high, indicating efficient emission.[5] For 3-Fluoro-9H-carbazole, a moderate to high quantum yield is expected. The fluorescence lifetime (τf) is a measure of the average time the molecule spends in the excited state. Carbazole derivatives typically exhibit lifetimes in the nanosecond range.[4][6]

Experimental Protocols

The characterization of the photophysical properties of 3-Fluoro-9H-carbazole would involve standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

Methodology:

-

Prepare a series of dilute solutions of 3-Fluoro-9H-carbazole in a spectroscopic grade solvent (e.g., dichloromethane or ethanol).

-

Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

The wavelength of maximum absorbance (λabs) is identified from the spectrum.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φf).

Methodology (Relative Method for Quantum Yield):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[1]

-

Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1 to avoid inner filter effects).

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical experimental conditions.

-

The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf).

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.[1]

-

This process is repeated many times to build a histogram of the photon arrival times.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[1]

Synthesis and Characterization Workflow

A plausible synthetic route for 3-Fluoro-9H-carbazole can be proposed based on established methods for carbazole synthesis.

Caption: A proposed workflow for the synthesis and subsequent photophysical characterization of 3-Fluoro-9H-carbazole.

Logical Relationship of Photophysical Parameters

The core photophysical properties are interconnected and describe the behavior of a molecule upon light absorption.

Caption: A diagram illustrating the relationship between light absorption, excited state, and the resulting photophysical properties.

Conclusion

While direct experimental data for 3-Fluoro-9H-carbazole remains to be reported, this technical guide provides a robust framework for understanding its anticipated photophysical properties based on the well-established characteristics of the carbazole family. The introduction of a fluorine atom at the 3-position is expected to subtly modulate the electronic structure, leading to predictable shifts in its absorption and emission spectra. The experimental protocols detailed herein offer a clear roadmap for the comprehensive photophysical characterization of this and related carbazole derivatives. Further research is warranted to elucidate the precise photophysical parameters of 3-Fluoro-9H-carbazole and to explore its potential in advanced material and biomedical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 3. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical study of blue, green, and orange-red light-emitting carbazoles (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

3-Fluoro-9H-carbazole CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. It outlines established synthetic protocols for carbazole derivatives that can be adapted for its preparation, with a focus on the Ullmann condensation and Buchwald-Hartwig amination reactions. Furthermore, this guide explores the potential applications of 3-Fluoro-9H-carbazole in drug development, particularly as an antimicrobial agent, and in the field of organic electronics as a material for Organic Light-Emitting Diodes (OLEDs). Experimental methodologies and characterization techniques are discussed to provide a practical resource for researchers.

Chemical Identity and Molecular Structure

3-Fluoro-9H-carbazole is a derivative of carbazole, a tricyclic aromatic compound, with a fluorine atom substituted at the 3-position.

Molecular Formula: C₁₂H₈FN[1][2]

Molecular Weight: 185.20 g/mol [1]

Molecular Structure:

SMILES Code: FC1=CC2=C(C=C1)NC3=C2C=CC=C3[1]

Physicochemical Properties

| Property | Value | Source |

| Purity | >98% (Commercially available) | [2] |

| Appearance | Off-white powder (Expected) | Inferred from related compounds |

| Storage | Inert atmosphere, room temperature | [1] |

| Solubility | Soluble in common organic solvents like DMF, Toluene, and Chlorinated Solvents (Expected) | Inferred from synthetic procedures of related compounds |

Synthesis of 3-Fluoro-9H-carbazole

A specific, detailed synthesis protocol for 3-Fluoro-9H-carbazole is not widely published. However, its synthesis can be achieved through established methods for the formation of the carbazole ring system, followed by fluorination, or by using a pre-fluorinated starting material. The most common and effective methods for the synthesis of the carbazole core are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Workflow

A plausible synthetic route to 3-Fluoro-9H-carbazole would involve the cyclization of a fluorinated biphenylamine precursor.

Experimental Protocols

The following are generalized protocols for key reactions in carbazole synthesis, which can be adapted for 3-Fluoro-9H-carbazole.

Protocol 1: Ullmann Condensation for N-Arylation (General)

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[3]

-

Materials:

-

Aryl halide (e.g., a dihalobenzene)

-

Amine (e.g., a fluoroaniline)

-

Copper(I) salt (e.g., CuI) as a catalyst

-

A base (e.g., K₂CO₃)

-

A high-boiling polar solvent (e.g., DMF, nitrobenzene)[3]

-

-

Procedure:

-

Combine the aryl halide, amine, copper catalyst, and base in a round-bottom flask.

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a high temperature (often exceeding 210°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Buchwald-Hartwig Amination for N-Arylation (General)

This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation.

-

Materials:

-

Aryl halide or triflate

-

Amine

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

A strong, non-nucleophilic base (e.g., NaOtBu)

-

Anhydrous aprotic solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk flask, combine the aryl halide, amine, base, and phosphine ligand.

-

Add the palladium catalyst precursor.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture (typically 80-110°C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography.

-

Applications in Drug Development and Materials Science

Carbazole derivatives are recognized for their wide range of biological activities and valuable photophysical properties.

Antimicrobial Activity

Carbazole-containing compounds are promising antibacterial and antifungal agents.[4][5][6] While specific data for 3-Fluoro-9H-carbazole is limited, related fluorinated carbazole derivatives have shown efficacy. For instance, some derivatives exhibit the ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.[4][7] The introduction of a fluorine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency.[7]

Table of Antimicrobial Activity for Related Carbazole Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | S. aureus | 1.1 | [4] |

| "" | E. coli | 6.4 | [7] |

| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 | [7] |

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties and high thermal stability. The introduction of fluorine atoms can modulate the electronic and photophysical properties, making them suitable for use as host materials or emitters in OLEDs. For example, carbazole-based materials have been utilized in the development of highly efficient green and deep-blue OLEDs.[8][9] Some carbazolylgold(III) complexes exhibit thermally activated delayed fluorescence (TADF), leading to high external quantum efficiencies.[10]

Table of Performance for OLEDs with Carbazole-based Materials

| Device/Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| Carbazolylgold(III) complex-based OLED | 15.0% | - | [10] |

| (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) based OLED | 17.04% | Green | [11] |

| Non-doped OLED with BCzB-PPI | 4.43% | Deep-blue | [8] |

Characterization

A thorough characterization of 3-Fluoro-9H-carbazole is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

-

Chromatography (TLC, HPLC, GC): To monitor reaction progress and determine purity.

Logical Relationships in Carbazole Chemistry

The synthesis and functionalization of carbazoles often follow a logical progression of well-established organic reactions.

Conclusion

3-Fluoro-9H-carbazole represents a valuable building block for the development of new pharmaceuticals and advanced organic materials. While detailed experimental data for this specific compound is emerging, established synthetic methodologies for carbazole derivatives provide a clear path for its preparation and functionalization. Its potential as an antimicrobial agent and as a component in OLEDs warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on 3-Fluoro-9H-carbazole and its derivatives.

References

- 1. 391-45-7|3-Fluoro-9H-carbazole|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Influence of Fluorination on the Electrochemical Properties of Carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of fluorinated carbazole derivatives, a class of molecules of significant interest in the development of organic electronics and optoelectronics. The introduction of fluorine atoms onto the carbazole core profoundly influences their electronic characteristics, offering a powerful tool for tuning their properties for specific applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] This document details the key electrochemical parameters, experimental methodologies for their determination, and the underlying structure-property relationships.

Core Electrochemical Properties of Fluorinated Carbazole Derivatives

The electrochemical behavior of fluorinated carbazole derivatives is primarily characterized by their redox potentials, which are directly related to their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial in determining the efficiency of charge injection, transport, and recombination in electronic devices.

Fluorination, owing to the high electronegativity of the fluorine atom, typically leads to a lowering of both the HOMO and LUMO energy levels.[3] This effect can enhance the stability of the material against oxidation and improve charge injection from high work function electrodes. The position and number of fluorine substituents on the carbazole ring allow for fine-tuning of these energy levels. For instance, fluorination at the 3 and 6 positions of the carbazole unit has been shown to have a negligible impact on the HOMO levels of some copolymers, while still influencing the optical band gap.[3][4]

The following table summarizes key electrochemical data for a selection of fluorinated carbazole derivatives reported in the literature.

| Compound/Polymer | Substitution Pattern | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Measurement Technique | Reference |

| P2F-CDTBTDI-DMO | 3,6-difluoro-2,7-carbazole copolymer | Deep-lying | Slightly higher than non-fluorinated | Cyclic Voltammetry | [4] | |

| P2F-CDTBTDI-8 | 3,6-difluoro-2,7-carbazole copolymer | Deep-lying | Slightly higher than non-fluorinated | Cyclic Voltammetry | [4] | |

| 3,6-diaryl-N-hexylcarbazole derivatives | 3,6-di(difluorophenyl) | -5.67 to -6.02 | Cyclic Voltammetry | [5] |

Experimental Protocols for Electrochemical Characterization

The determination of the electrochemical properties of fluorinated carbazole derivatives primarily relies on voltammetric techniques, with cyclic voltammetry (CV) being the most common method.[6] Differential pulse voltammetry (DPV) can also be employed for enhanced sensitivity.[5][7]

Cyclic Voltammetry (CV) Protocol

This protocol outlines the standard procedure for determining the oxidation and reduction potentials of fluorinated carbazole derivatives.

Objective: To measure the onset oxidation (Eox) and onset reduction (Ered) potentials to calculate the HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Glassy carbon or platinum disk electrode

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum wire or foil

-

-

Analyte solution: The fluorinated carbazole derivative dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) at a concentration of approximately 1-5 mM.

-

Supporting electrolyte: A non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4)) at a concentration of approximately 0.1 M.

-

Inert gas (Nitrogen or Argon) for deoxygenation.

-

Ferrocene (for internal calibration).

-

Polishing materials for the working electrode (e.g., alumina slurry).

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.

-

Solution Preparation: Prepare the analyte solution with the supporting electrolyte in the chosen solvent.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.[7]

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that encompasses the expected oxidation and reduction events of the carbazole derivative.

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal reference.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the carbazole derivative. The onset potential is typically determined from the intersection of the tangent to the rising current of the peak and the baseline.

-

Determine the half-wave potential of the ferrocene peak (E1/2(Fc/Fc+)).

-

Correct the measured potentials against the ferrocene internal standard.

-

HOMO and LUMO Calculation:

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical equations, referencing the ferrocene/ferrocenium couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:[8]

-

HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8]

-

LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8]

The electrochemical band gap (Egel) can then be calculated as:

-

Egel (eV) = LUMO - HOMO

Visualizing Electrochemical Characterization and Structure-Property Relationships

To better illustrate the experimental process and the fundamental principles discussed, the following diagrams are provided.

Conclusion

The electrochemical properties of fluorinated carbazole derivatives are central to their performance in organic electronic devices. The strategic incorporation of fluorine atoms provides a robust method for tuning their HOMO and LUMO energy levels, thereby optimizing charge injection and transport characteristics and enhancing device stability. The standardized experimental protocols detailed in this guide, particularly cyclic voltammetry, are essential for the accurate and reproducible characterization of these promising materials. Further research into novel fluorination patterns and their impact on electrochemical behavior will continue to drive the development of next-generation organic electronics.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 6. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Theoretical DFT Studies of 3-Fluoro-9H-carbazole: A Technical Guide to Understanding HOMO/LUMO Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbazole Derivatives and Frontier Orbitals

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. The introduction of a fluorine atom at the 3-position of the carbazole core is expected to modulate its electronic properties, influencing its potential applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in medicinal chemistry.

The HOMO and LUMO are key quantum chemical descriptors that dictate a molecule's ability to donate or accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

Theoretical Investigation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a good balance between accuracy and computational cost for organic compounds.

Computational Workflow

A typical DFT workflow for determining the HOMO and LUMO levels of 3-Fluoro-9H-carbazole is illustrated below.

Detailed Computational Protocol

The following protocol outlines the typical steps for a DFT calculation on 3-Fluoro-9H-carbazole:

-

Molecular Structure Construction: The initial 3D structure of 3-Fluoro-9H-carbazole is built using a molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find its most stable conformation (lowest energy state). A common and effective method for this is the B3LYP functional with a 6-31G(d,p) basis set.[1][2] This level of theory is widely used for organic molecules.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: From the optimized geometry, the energies of the HOMO and LUMO are calculated. The energy difference between these two orbitals provides the theoretical HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) can also be employed to calculate excited state properties and predict the UV-Vis absorption spectrum.[1]

Experimental Determination and Validation

Experimental techniques are crucial for validating the theoretical predictions and providing real-world data on the electronic properties of 3-Fluoro-9H-carbazole.

Experimental Workflow

The synergistic workflow between experimental measurements and computational modeling is depicted in the following diagram.

Detailed Experimental Protocols

Synthesis and Characterization:

The synthesis of 3-Fluoro-9H-carbazole would typically involve a multi-step organic synthesis route, followed by purification techniques like column chromatography and recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels.

-

Protocol:

-

Prepare a solution of 3-Fluoro-9H-carbazole (typically ~1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram by scanning the potential.

-

Calibrate the potential using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

UV-Vis and Fluorescence Spectroscopy:

These techniques are used to determine the optical properties, including the optical band gap.

-

Protocol:

-

Prepare a dilute solution of 3-Fluoro-9H-carbazole in a spectroscopic grade solvent (e.g., dichloromethane or THF).

-

Record the UV-Vis absorption spectrum. The onset of the absorption peak can be used to calculate the optical band gap.

-

Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

-

Data Presentation

The quantitative data obtained from both theoretical calculations and experimental measurements should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Theoretical Electronic Properties of 3-Fluoro-9H-carbazole (Template)

| Parameter | B3LYP/6-31G(d,p) | Other Functionals/Basis Sets |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

Table 2: Experimental Electronic and Photophysical Properties of 3-Fluoro-9H-carbazole (Template)

| Parameter | Value |

| Onset Oxidation Potential (V vs. Fc/Fc⁺) | Value |

| Onset Reduction Potential (V vs. Fc/Fc⁺) | Value |

| Experimental HOMO (eV) | Value |

| Experimental LUMO (eV) | Value |

| Electrochemical Band Gap (eV) | Value |

| Absorption Maximum (λ_abs, nm) | Value |

| Emission Maximum (λ_em, nm) | Value |

| Optical Band Gap (eV) | Value |

Conclusion

The combination of theoretical DFT calculations and experimental validation provides a robust framework for understanding the electronic structure of 3-Fluoro-9H-carbazole. A strong correlation between the calculated and experimental data will lend confidence to the structure-property relationships derived for this molecule. This knowledge is paramount for the rational design of new materials with tailored electronic and photophysical properties for advanced applications in organic electronics and drug development. Future work should focus on performing these detailed studies to populate the provided data templates and fully elucidate the potential of 3-Fluoro-9H-carbazole.

References

The Biological Landscape of N-Substituted 3-Fluoro-9H-Carbazoles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of a fluorine atom at the 3-position of the carbazole nucleus, coupled with diverse substitutions at the 9-position (N-substitution), presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-substituted 3-Fluoro-9H-carbazole derivatives, summarizing key findings, experimental methodologies, and potential mechanisms of action.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various carbazole derivatives, specific data on N-substituted 3-fluoro-9H-carbazole analogs remains an emerging field. However, broader studies on fluorinated carbazoles suggest that the presence and position of the fluorine substituent can significantly influence cytotoxic activity. For instance, studies on other classes of carbazoles have shown that a fluoro group at the para-position of a phenyl ring attached to the carbazole system can enhance anticancer activity.[1]

Table 1: Cytotoxicity of N-Substituted Carbazole Derivatives (General Overview)

| Compound Class | N-Substituent | Cell Line(s) | Activity (IC50/LC50) | Reference |

| Piperazinyl-oxadiazole carbazoles | Substituted phenyl(piperazin-1-yl)methyl | MCF-7 | 35.6 - 80.0 µg/mL | [1] |

| N-substituted pyrrolocarbazoles | Various | PA1, PC3, DU145 | 8–20 µM (MIC) | [1] |

| Imidazo-indole carbazoles | Substituted phenyl | A549 | Active | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The N-substituted 3-fluoro-9H-carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Caption: Potential antioxidant mechanism of N-substituted 3-Fluoro-9H-carbazoles.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and neurotoxicity.

-

Cell Culture: HT22 cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the N-substituted 3-fluoro-9H-carbazole derivatives for a specific duration (e.g., 1-2 hours).

-

Glutamate Exposure: Glutamate is added to the media to induce oxidative stress and cell death.

-

Incubation: Cells are incubated for 12-24 hours.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the carbazole derivatives and glutamate to those treated with glutamate alone.

Conclusion

The exploration of N-substituted 3-fluoro-9H-carbazole derivatives represents a promising frontier in drug discovery. While specific and comprehensive data for this particular subclass of compounds are still limited, the broader evidence from related carbazole analogs strongly suggests their potential as anticancer, antimicrobial, and neuroprotective agents. The strategic placement of a fluorine atom at the 3-position, combined with the vast possibilities for N-substitution, offers a rich chemical space for the design and synthesis of novel, potent, and selective therapeutic candidates. Further focused research, including the systematic synthesis of analog libraries and their rigorous biological evaluation, is crucial to fully elucidate the therapeutic potential of this intriguing class of molecules.

References

The Elusive Crystal Structure of 3-Fluoro-9H-carbazole: A Technical Guide Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure and potential polymorphism of 3-Fluoro-9H-carbazole. A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of 3-Fluoro-9H-carbazole. This indicates that the crystal structure of this particular compound has likely not been determined or is not publicly disclosed.

However, to provide a valuable resource for researchers working with this and related molecules, this guide presents a detailed overview of the crystallographic data and experimental protocols for several structurally analogous carbazole derivatives. The study of these related compounds offers significant insights into the expected solid-state properties of 3-Fluoro-9H-carbazole and provides a strong foundation for future experimental work.

Crystallographic Data of Analogous Carbazole Derivatives

The following tables summarize the crystallographic data for several carbazole derivatives, offering a comparative look at their unit cell parameters and refinement statistics. This data can be instrumental in predicting the potential crystal packing and hydrogen bonding motifs of 3-Fluoro-9H-carbazole.

Table 1: Crystallographic Data for 3-Substituted and 9-Substituted Carbazole Derivatives

| Parameter | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole[1] | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole[2][3] | 1-(4-Fluorobenzoyl)-9H-carbazole[4] |

| Chemical Formula | C₁₉H₁₃BrFN | C₁₅H₈Cl₂N₄ | C₁₉H₁₂FNO |

| Formula Weight | 354.21 | 315.15 | 289.29 |

| Crystal System | Orthorhombic | Monoclinic | Not Specified |

| Space Group | Pna2₁ | C2/c | Not Specified |

| a (Å) | 17.407(4) | 20.280(3) | Not Specified |

| b (Å) | 15.068(3) | 8.0726(14) | Not Specified |

| c (Å) | 5.5865(11) | 16.005(3) | Not Specified |

| α (°) | 90 | 90 | Not Specified |

| β (°) | 90 | 98.947(3) | Not Specified |

| γ (°) | 90 | 90 | Not Specified |

| Volume (ų) | 1465.3(5) | 2588.3(8) | Not Specified |

| Z | 4 | 8 | Not Specified |

| Temperature (K) | 113 | 120(2) | Not Specified |

| Radiation | Mo Kα | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.2 | 3.67 | Not Specified |

| wR-factor (%) | 7.0 | 8.96 | Not Specified |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and crystallization of the analogous carbazole derivatives. These protocols can serve as a starting point for the development of a robust procedure for obtaining high-quality single crystals of 3-Fluoro-9H-carbazole.

Synthesis Protocols

-

Synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole [1]:

-

A solution of potassium hydroxide (0.67 g) in dimethylformamide (8 ml) was stirred at room temperature for 20 minutes.

-

3-Bromo-9H-carbazole (1.0 g, 4 mmol) was added, and the mixture was stirred for an additional 40 minutes.

-

A solution of 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) in dimethylformamide (5 ml) was added dropwise with stirring.

-

The resulting mixture was stirred at room temperature for 12 hours and then poured into water (100 ml), which yielded a white precipitate.

-

The solid product was collected by filtration, washed with cold water, and recrystallized from ethanol.

-

-

Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [2][3]:

-

1.67 g (1 mmol) of carbazole was dissolved in 10 mL of THF, and aqueous KOH was added.

-

The solvent was removed to obtain the brown-colored potassium salt of carbazole, which was then dried in vacuo.

-

The salt was dissolved in 10 mL of dry THF, and 1.83 g (1 mmol) of cyanuric chloride was added.

-

The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 6 hours.

-

The solvent was removed to leave a solid product.

-

-

Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole [4]:

-

Under a nitrogen atmosphere, carbazole (809.6 mg, 95% purity, 4.6 mmol) in 2.0 mL of toluene, 4-fluorobenzonitrile (676 mg, 5.6 mmol), and anhydrous AlCl₃ (676 mg, 5.1 mmol) were added to a 1 M solution of BCl₃ in toluene (5.06 mL, 5.06 mmol).

-

The mixture was heated to reflux for 18 hours.

-

After cooling to 0 °C, water (0.25 mL) and 10% HCl (5.1 mL) were added.

-

The mixture was then heated to reflux for 2 hours.

-

Crystallization Protocols

-

Crystallization of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole [1]:

-

The purified compound (40 mg) was dissolved in a mixture of chloroform (5 ml) and ethanol (5 ml). The solution was kept at room temperature for 13 days. Colorless crystals suitable for X-ray analysis were obtained upon slow evaporation of the solvent.

-

-

Crystallization of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [2]:

-

Single crystals were grown by the slow evaporation of a chloroform solution of the compound over 5 days.

-

-

Crystallization of 1-(4-Fluorobenzoyl)-9H-carbazole [4]:

-

Crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in dichloromethane layered with petroleum ether.

-

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability.

While no specific polymorphic forms of 3-Fluoro-9H-carbazole have been reported, a polymorph screening study would be a crucial step in its solid-state characterization. A typical polymorph screen involves the crystallization of the compound under a wide range of conditions, including:

-

Solvent Variation: Crystallization from a diverse panel of solvents with varying polarities.

-

Temperature Control: Cooling at different rates (fast vs. slow) and crystallization at various temperatures.

-

Supersaturation Methods: Techniques such as solvent evaporation, anti-solvent addition, and vapor diffusion.

The resulting solid forms would then be analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize any new polymorphic forms.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of carbazole derivatives, based on the methodologies described for the analogous compounds.

References

Spectroscopic Profile of 3-Fluoro-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-9H-carbazole. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, generalized experimental protocols for acquiring spectroscopic data for carbazole derivatives are detailed to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Fluoro-9H-carbazole.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 8.10 - 8.05 | m | - | H-4, H-5 |

| 7.60 - 7.50 | m | - | H-2 |

| 7.45 - 7.35 | m | - | H-1, H-8 |

| 7.25 - 7.15 | m | - | H-6, H-7 |

| 10.5 - 9.5 | br s | - | N-H |

Note: Predicted spectra are generated using computational algorithms and may vary from experimental results. The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 159.5 (d, ¹JCF = 235 Hz) | C-3 |

| 141.0 | C-4a |

| 138.5 | C-9a |

| 126.0 | C-8a |

| 124.0 | C-5a |

| 122.0 | C-4 |

| 120.5 | C-5 |

| 119.0 (d, ²JCF = 25 Hz) | C-2 |

| 112.0 | C-8 |

| 111.0 | C-1 |

| 110.0 (d, ²JCF = 20 Hz) | C-4 |

| 107.0 (d, ³JCF = 5 Hz) | C-1 |

Note: Predicted chemical shifts and coupling constants (J) are estimates. The carbon attached to fluorine (C-3) is expected to show a large one-bond carbon-fluorine coupling constant.¹³C NMR spectra are typically acquired with proton decoupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | Aromatic C=C Stretch |

| 1480 - 1440 | Strong | Aromatic C=C Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions and crystalline structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 185.07 | 100 | [M]⁺ |

| 184.06 | 20 | [M-H]⁺ |

| 157.06 | 15 | [M-HCN]⁺ |

| 130.05 | 10 | [M-C₂H₂F]⁺ |

Note: The fragmentation pattern is a prediction and may differ in experimental mass spectra depending on the ionization technique used.

Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for carbazole derivatives, which can be adapted for 3-Fluoro-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

EI-MS: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The ionization energy for EI is typically 70 eV.

-

For ESI, the cone voltage and other source parameters should be optimized to achieve good ionization and minimize fragmentation if the molecular ion is of primary interest.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

In-Depth Technical Guide on the Thermal Stability of 3-Fluoro-9H-carbazole

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds recognized for their excellent thermal stability and charge-transporting properties, making them crucial components in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[1] The introduction of a fluorine atom into the carbazole scaffold can further enhance properties like electron-accepting character and solid-state packing. Understanding the thermal stability of 3-Fluoro-9H-carbazole is critical for its potential applications in drug development and materials science, as it dictates processing parameters, storage conditions, and degradation pathways.

Inferred Thermal Profile

Carbazole-based materials are generally characterized by their high structural rigidity and thermal stability.[2] While a specific decomposition temperature for 3-Fluoro-9H-carbazole is not documented, it is anticipated to be high, likely exceeding 250°C. Studies on various carbazole derivatives have shown decomposition temperatures (defined as the temperature at 5% weight loss) ranging from 349°C to 488°C.[2] The introduction of a fluorine atom is generally known to enhance the thermal stability of organic compounds due to the high bond energy of the C-F bond. Therefore, it is reasonable to infer that 3-Fluoro-9H-carbazole exhibits robust thermal stability.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 3-Fluoro-9H-carbazole, based on typical values for related compounds.

| Parameter | Value (Hypothetical) | Description |

| Td, 5% (TGA, N2) | 350 - 400 °C | Temperature at which 5% weight loss is observed under a nitrogen atmosphere, indicating the onset of thermal decomposition. |

| Td, max (TGA, N2) | 400 - 450 °C | Temperature of the maximum rate of decomposition under a nitrogen atmosphere. |

| Char Yield @ 600°C (TGA, N2) | 40 - 50% | The percentage of material remaining at 600°C, indicating the formation of a stable carbonaceous residue. |

| Tm (DSC) | 200 - 220 °C | Melting point of the compound. |

Experimental Protocols

Detailed methodologies for the thermal analysis of 3-Fluoro-9H-carbazole are provided below. These protocols are based on standard techniques used for the characterization of similar organic materials.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 3-Fluoro-9H-carbazole by measuring its mass change as a function of temperature.

Instrumentation: A Perkin-Elmer 7 thermogravimetric analyzer or a similar instrument.[4]

Procedure:

-

Sample Preparation: A small sample (approximately 5 mg) of finely powdered 3-Fluoro-9H-carbazole is accurately weighed and placed into an alumina or platinum crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with high-purity nitrogen at a flow rate of 40 cm³/min to ensure an inert atmosphere.[4]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[3]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td, 5%), the temperature of maximum decomposition rate (Td, max), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of 3-Fluoro-9H-carbazole.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with nitrogen.

-

Thermal Program: The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from room temperature to a temperature above the expected melting point at a rate of 10°C/min, then cooled to room temperature, and finally reheated at the same rate.

-

Data Acquisition: The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and other phase transitions.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like 3-Fluoro-9H-carbazole.

Caption: Logical workflow for the thermal analysis of 3-Fluoro-9H-carbazole.

References

A Technical Guide to 3-Fluoro-9H-carbazole: Commercial Availability, Purity, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest in pharmaceutical and materials science research. The document details its commercial availability and purity levels from various suppliers. Furthermore, it outlines established synthetic protocols and analytical methods for its preparation and characterization, tailored for a scientific audience engaged in drug discovery and development.

Commercial Suppliers and Purity of 3-Fluoro-9H-carbazole and Its Isomers

The availability and purity of 3-Fluoro-9H-carbazole and its isomers are critical considerations for research and development. The following table summarizes the offerings from various commercial suppliers. Purity is a key metric, and the methods for its determination, where available, are also included.

| Compound | Supplier | CAS Number | Purity | Analytical Method |

| 3-Fluoro-9H-carbazole | ChemUniverse | 391-45-7 | 98% | Not Specified |

| 3-Fluoro-9H-carbazole | BLD Pharm | 391-45-7 | Not Specified | Not Specified |

| 1-Fluoro-9H-carbazole | Sigma-Aldrich | 391-26-4 | 96% | Not Specified |

| 2-Fluoro-9H-carbazole | Ossila | 391-53-7 | >99% | Not Specified |

| 2-Fluoro-9H-carbazole | Tokyo Chemical Industry (TCI) | 391-53-7 | >98.0% | Gas Chromatography (GC) |

Experimental Protocols: Synthesis and Purification

The synthesis of fluorinated carbazoles can be achieved through various organic chemistry methodologies. Below are detailed protocols for common synthetic routes that can be adapted for the preparation of 3-Fluoro-9H-carbazole and its derivatives.

Buchwald-Hartwig Amination for N-Arylation of Carbazoles

This modern palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds under relatively mild conditions.

Reaction Scheme:

-

Reactants: 9H-Carbazole, an appropriate fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous toluene or dioxane.

Procedure:

-

In an oven-dried Schlenk flask, combine 9H-carbazole, the fluoro-aryl halide, sodium tert-butoxide, and the phosphine ligand.

-

Add the palladium catalyst precursor to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-carbazole.

Friedel-Crafts Acylation

This classical method can be employed for the introduction of an acyl group onto the carbazole ring. The regioselectivity can be influenced by the choice of Lewis acid.

Reaction Scheme:

-

Reactants: Carbazole, a fluoro-substituted acyl chloride or anhydride, and a Lewis acid catalyst (e.g., AlCl₃).

-

Solvent: A non-polar solvent such as dichloromethane or carbon disulfide.

Procedure:

-

Dissolve the carbazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add the Lewis acid to the solution.

-

Add the fluoro-substituted acylating agent dropwise to the stirred mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting product by recrystallization or column chromatography.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, using a gradient of solvents (e.g., hexane and ethyl acetate) to elute the desired compound. The purity and identity of the synthesized 3-Fluoro-9H-carbazole can be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons.

-

¹³C NMR will display distinct resonances for each unique carbon atom.

-

¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Signaling Pathway and Experimental Workflow

While a specific signaling pathway for 3-Fluoro-9H-carbazole is not extensively documented, the antitumor activity of structurally similar carbazole derivatives has been investigated. For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 signaling pathway in melanoma cells, leading to apoptosis.[1][2] This pathway serves as a representative model for the potential mechanism of action of fluorinated carbazoles in cancer therapy.

Below is a logical diagram representing the proposed p53 reactivation pathway by a carbazole derivative.

Caption: Proposed p53 signaling pathway activated by a carbazole derivative.

The following diagram illustrates a general experimental workflow for assessing the anticancer activity of a carbazole compound.

Caption: Experimental workflow for evaluating anticancer activity.

References

- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for handling 3-Fluoro-9H-carbazole.

An in-depth technical guide on the health and safety information for handling 3-Fluoro-9H-carbazole is detailed below, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound. The presence of a fluorine atom can influence the compound's electronic properties, potentially enhancing its stability and reactivity. It is typically a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.

Table 1: Physical and Chemical Properties of 3-Fluoro-9H-carbazole

| Property | Value | Source |

| CAS Number | 391-45-7 | Capot Chemical |

| Molecular Formula | C₁₂H₈FN | Capot Chemical |

| Molecular Weight | 185.20 g/mol | Capot Chemical |

| Appearance | White to light yellow to light orange powder to crystal | CymitQuimica |

| Melting Point | 211-212 °C | ChemicalBook |

| Boiling Point (Predicted) | 359.2 ± 15.0 °C | ChemicalBook |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 16.80 ± 0.30 | ChemicalBook |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for 3-Fluoro-9H-carbazole

| Hazard Class | Hazard Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling Procedures

Given that 3-Fluoro-9H-carbazole is a powdered substance with irritant properties, the following handling procedures are recommended to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial when handling 3-Fluoro-9H-carbazole.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against airborne particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust cannot be controlled. | Minimizes inhalation of the powdered compound. |

General Handling Workflow

The following workflow is a general guideline for handling powdered chemical compounds like 3-Fluoro-9H-carbazole in a laboratory setting.

Caption: General workflow for handling powdered chemical compounds.

Detailed Experimental Steps

-

Preparation:

-

Work in a designated area, preferably within a chemical fume hood, to control airborne powder.

-

Cover the work surface with absorbent, disposable bench paper.

-

Ensure all necessary PPE is worn correctly.

-

Have a chemical spill kit readily accessible.

-

-

Weighing:

-

Use an analytical balance with a draft shield.

-

Employ an anti-static weighing dish to prevent the powder from scattering.

-

Carefully transfer the desired amount of 3-Fluoro-9H-carbazole using a clean spatula. Avoid creating dust.

-

-

Dissolution (if applicable):

-

If preparing a solution, select an appropriate solvent (moderate solubility is expected in organic solvents).

-

Slowly add the weighed powder to the solvent while stirring to prevent clumping and splashing.

-

-

Reaction and Use:

-

Conduct all subsequent experimental steps within the fume hood.

-

Keep containers with the compound closed when not in use.

-

-

Cleanup and Decontamination:

-

Wipe down the work area with a damp cloth or towel to collect any residual powder. Do not dry sweep.

-

Thoroughly clean all glassware and equipment that came into contact with the chemical.

-

Remove and dispose of contaminated bench paper.

-

-

Waste Disposal:

-

Dispose of contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container.

-

Dispose of excess 3-Fluoro-9H-carbazole and its solutions according to institutional and local regulations for chemical waste.

-

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for 3-Fluoro-9H-carbazole are not well-documented, carbazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom can modulate these activities. The diagram below illustrates a hypothetical logical relationship for investigating the biological effects of this compound.

Caption: Logical workflow for investigating biological activity.

First Aid Measures

In case of exposure to 3-Fluoro-9H-carbazole, the following first aid measures should be taken:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

Ecological Information

Detailed ecological information for 3-Fluoro-9H-carbazole is not available. However, based on the parent compound, carbazole, it is advisable to prevent its release into the environment as it may be harmful to aquatic life with long-lasting effects.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment. Always consult the specific SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

Methodological & Application

Application Notes and Protocols for 3-Fluoro-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-9H-carbazole is a versatile building block in the design and synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its inherent electronic properties, coupled with the ability to undergo further functionalization, make it a valuable precursor for developing high-performance host materials, hole-transporting materials (HTMs), and emitters, particularly for blue thermally activated delayed fluorescence (TADF) applications. The fluorine substitution can enhance the electrochemical stability and influence the energy levels of the resulting molecules, contributing to improved device performance and longevity.

These application notes provide an overview of the use of 3-Fluoro-9H-carbazole derivatives in OLEDs, including synthetic pathways, device fabrication protocols, and performance data based on published research.

Rationale for Use in OLEDs

Derivatives of 3-Fluoro-9H-carbazole are primarily utilized in the emissive layer (EML) of OLEDs, often as a core component of larger, more complex molecules. The carbazole moiety is an excellent hole-transporting unit, while the fluorine atom can modify the electronic properties and stability of the molecule. By combining 3-Fluoro-9H-carbazole with electron-accepting units, researchers have successfully synthesized bipolar molecules capable of efficient TADF, a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

Key advantages of using 3-Fluoro-9H-carbazole-based materials include:

-

Tunable Electronic Properties: The fluorine substituent allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

-

High Thermal Stability: Carbazole-based compounds are known for their high thermal stability, which is crucial for long-lasting OLED devices.

-

Foundation for Bipolar Materials: The carbazole unit acts as a strong electron donor, which can be paired with various electron acceptors to create bipolar host or emitter materials with balanced charge transport.[1]

-

Enhanced Efficiency in Blue Emitters: Derivatives have been successfully employed in the design of highly efficient blue TADF emitters, which are critical for full-color displays and white lighting applications.[2]

Experimental Protocols

This section details the synthesis of a representative 3-Fluoro-9H-carbazole derivative and the subsequent fabrication of an OLED device.

Synthesis of a 3-Fluoro-9H-carbazole-based TADF Emitter

A common strategy for creating functional OLED materials from 3-Fluoro-9H-carbazole involves a multi-step synthesis. The following is a generalized protocol based on reported literature for the synthesis of a donor-acceptor molecule where the 3-fluoro-9H-carbazole moiety acts as a building block for the donor part.[2]

Step 1: Phenylation of 3-Fluoro-9H-carbazole

-

Combine 3-Fluoro-9H-carbazole with a suitable phenylating agent (e.g., a phenyl halide) in a reaction vessel.

-

Add a palladium catalyst and a suitable ligand.

-

Add a base (e.g., sodium tert-butoxide) and an appropriate solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Purify the product (9-phenyl-3-fluoro-9H-carbazole) by column chromatography.

Step 2: Borylation of 9-phenyl-3-fluoro-9H-carbazole

-

Dissolve the product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium) dropwise.

-

After stirring, add a boron-containing electrophile (e.g., triisopropyl borate).

-

Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.

-

Extract the product and purify by column chromatography to yield a boronic acid or boronic ester derivative.

Step 3: Suzuki-Miyaura Cross-Coupling with an Acceptor Moiety

-

Combine the boronic acid derivative from Step 2 with an appropriate acceptor molecule containing a halide (e.g., a triazine derivative).[2]

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add a solvent mixture (e.g., toluene, ethanol, and water).

-

Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction, perform an aqueous workup, and extract the product.

-

Purify the final donor-acceptor molecule by column chromatography.

Step 4: Final Functionalization (Optional)

-

The product from Step 3 can be further functionalized, for example, by a nucleophilic aromatic substitution (SNAr) reaction to add additional donor groups.[2]

OLED Device Fabrication Protocol

The following is a general protocol for the fabrication of a multi-layer OLED using thermal evaporation, incorporating a 3-Fluoro-9H-carbazole-based TADF emitter.

1. Substrate Preparation:

-

Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-